2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid
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Overview
Description
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid is a complex organic compound featuring a pyrrolo[1,2-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps like purification through recrystallization and chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce additional oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[5-oxo-7-(pyridine-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-6-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c18-10(19)7-8-11(12(20)9-3-1-2-4-15-9)13-16-5-6-17(13)14(8)21/h1-4,8,16H,5-7H2,(H,18,19) |
InChI Key |
QFDDNUQHAILORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(C(=C2N1)C(=O)C3=CC=CC=N3)CC(=O)O |
Origin of Product |
United States |
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